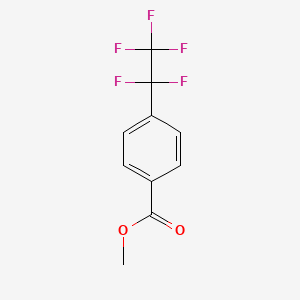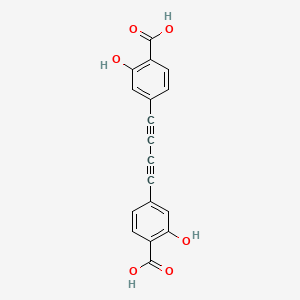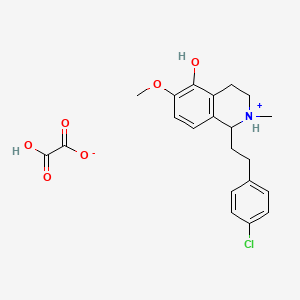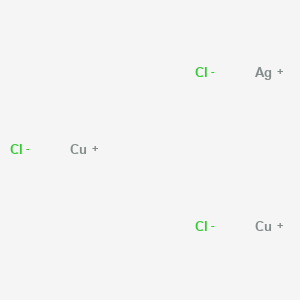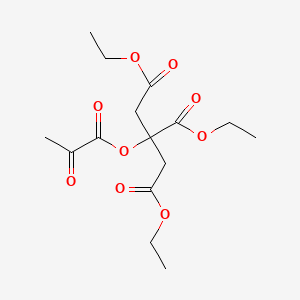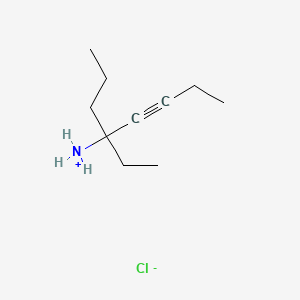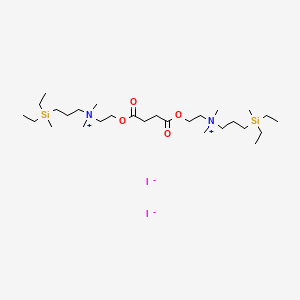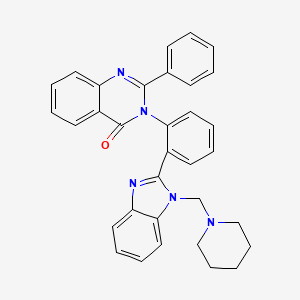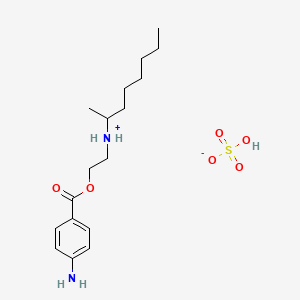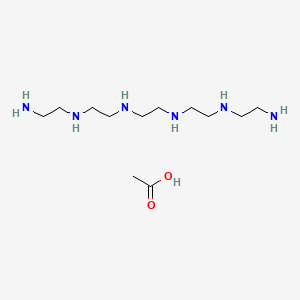
3,6,9,12-Tetraazatetradecane-1,14-diamine, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,6,9,12-Tetraazatetradecane-1,14-diamine, acetate can be synthesized through the reaction of ethylenediamine with ethylene oxide under controlled conditions. The reaction typically involves the stepwise addition of ethylene oxide to ethylenediamine, resulting in the formation of the polyamine structure .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where ethylenediamine and ethylene oxide are combined under high pressure and temperature. The reaction is carefully monitored to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12-Tetraazatetradecane-1,14-diamine, acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Simpler amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3,6,9,12-Tetraazatetradecane-1,14-diamine, acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex polyamines and polymers.
Biology: Employed in the modification of biomolecules and as a cross-linking agent.
Medicine: Investigated for its potential use in drug delivery systems and as a chelating agent.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and as an additive in lubricants
Mecanismo De Acción
The mechanism of action of 3,6,9,12-Tetraazatetradecane-1,14-diamine, acetate involves its ability to interact with various molecular targets through its multiple amine groups. These interactions can lead to the formation of stable complexes with metal ions, modification of biomolecules, and participation in various chemical reactions. The compound’s polyamine structure allows it to engage in multiple binding interactions, making it highly effective in its applications .
Comparación Con Compuestos Similares
Similar Compounds
Triethylenetetramine: Another polyamine with fewer ethylene units.
Tetraethylenepentamine: Similar structure but with one less ethylene unit.
Hexaethylenetetramine: Contains more ethylene units compared to 3,6,9,12-Tetraazatetradecane-1,14-diamine, acetate
Uniqueness
This compound is unique due to its specific number of ethylene units and amine groups, which provide it with distinct reactivity and binding properties. This makes it particularly useful in applications requiring strong and stable interactions with metal ions and other molecules .
Propiedades
Número CAS |
67924-15-6 |
|---|---|
Fórmula molecular |
C12H32N6O2 |
Peso molecular |
292.42 g/mol |
Nombre IUPAC |
acetic acid;N'-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C10H28N6.C2H4O2/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12;1-2(3)4/h13-16H,1-12H2;1H3,(H,3,4) |
Clave InChI |
IIENIZDMZNXADL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C(CNCCNCCNCCNCCN)N |
Números CAS relacionados |
2251-50-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


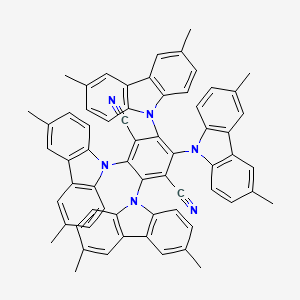
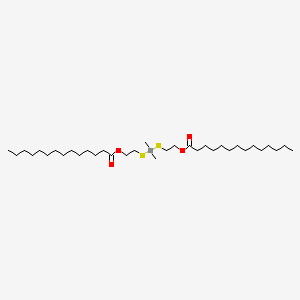
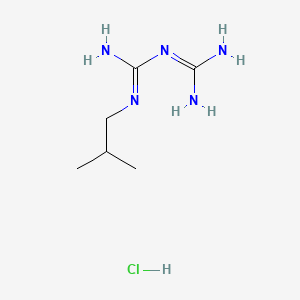
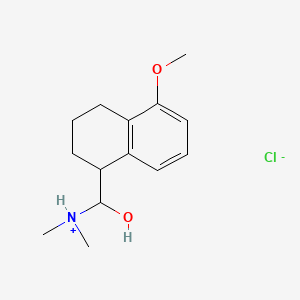
![3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline](/img/structure/B13774011.png)
